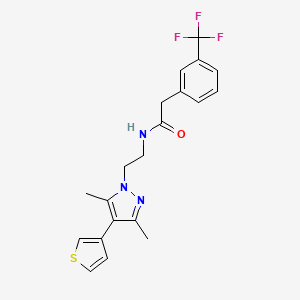
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N3OS and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and the biological mechanisms underlying its effects.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.
- Thiophene Substituent : Enhances the compound's interaction with biological targets.
- Trifluoromethyl Group : Imparts hydrophobic characteristics, potentially affecting bioactivity and pharmacokinetics.
The molecular formula is C22H22N4O3S, with a molecular weight of 422.5 g/mol .
Anticancer Properties
Research indicates that compounds with pyrazole and thiophene moieties exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent cytotoxic effects .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Related Pyrazole Derivative | A549 | 15.6 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound's structure allows it to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
This compound has shown promise in antimicrobial assays. Pyrazoles are recognized for their ability to combat bacterial infections, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : Interacting with specific receptors that mediate cellular responses to stimuli.
- Signal Transduction Pathways : Influencing pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives:
- Study 1 : Investigated the cytotoxic effects of a related pyrazole compound on various cancer cell lines, demonstrating significant apoptosis induction via caspase activation .
- Study 2 : Assessed the anti-inflammatory activity of substituted pyrazoles in animal models, showing reduced edema and inflammatory markers compared to control groups .
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-13-19(16-6-9-28-12-16)14(2)26(25-13)8-7-24-18(27)11-15-4-3-5-17(10-15)20(21,22)23/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAZWKUALFYMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














